2-Ethyl-4-phenylpiperidine
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Overview
Description
2-Ethyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-Ethyl-4-phenylpiperidine can be achieved through several routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be converted into piperidines by reduction . Industrial production methods often involve large-scale processes using less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents .
Chemical Reactions Analysis
2-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The formation of piperidine derivatives through cyclization reactions is also common.
Scientific Research Applications
2-Ethyl-4-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can act as central nervous system (CNS) μ-opioid receptor agonists, leading to the inhibition of ascending pain pathways and altering pain perception . Additionally, they may interact with sodium channels, contributing to their local anesthetic properties .
Comparison with Similar Compounds
2-Ethyl-4-phenylpiperidine can be compared with other similar compounds such as:
Pethidine (Meperidine): Known for its analgesic properties, pethidine is used for pain relief and has a similar piperidine structure.
N-Phenyl-4-piperidinamine: This compound is a precursor in the synthesis of various piperidine derivatives.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
1161787-88-7 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-ethyl-4-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-2-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
InChI Key |
WOZCGRWFIPXXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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